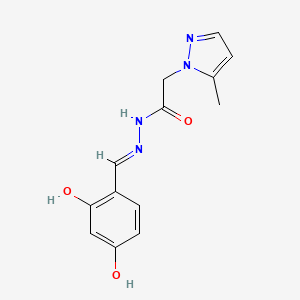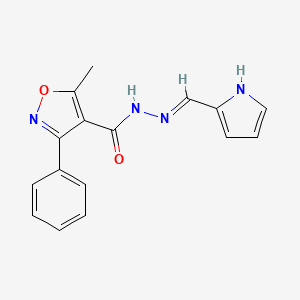![molecular formula C15H25NO3S B604746 [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine CAS No. 1163729-92-7](/img/structure/B604746.png)
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its ability to inhibit chloride channels and transporters. DIDS is a sulfonamide derivative that contains a phenyl ring substituted with two methyl groups, a pentyloxy group, and a sulfonamide group.
Mecanismo De Acción
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine inhibits chloride channels and transporters by binding to a specific site on the protein. This binding prevents the movement of chloride ions across the membrane, resulting in the inhibition of chloride transport. This compound has been shown to inhibit several types of chloride channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the Ca2+-activated Cl- channel (CaCC).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the swelling of cells in response to osmotic stress, suggesting a role in cell volume regulation. This compound has also been shown to inhibit the secretion of pancreatic enzymes, suggesting a role in the regulation of pancreatic function. In addition, this compound has been shown to inhibit the contraction of smooth muscle, suggesting a role in the regulation of vascular tone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has several advantages as an inhibitor of chloride channels and transporters. It is a potent and specific inhibitor that has been widely used in scientific research. This compound is also relatively easy to use, as it can be added directly to the experimental solution. However, this compound has some limitations as well. It has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. In addition, this compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine. One direction is to study the role of this compound in the regulation of cell volume in different cell types. Another direction is to investigate the effect of this compound on the function of chloride channels and transporters in different organs, such as the kidney and liver. Additionally, it would be interesting to study the effect of this compound on the function of other ion channels and transporters, and to develop more specific inhibitors of chloride channels and transporters.
Métodos De Síntesis
The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine involves the reaction between p-tert-butylphenol and 1-bromopentane to form 4-tert-butyl-2-pentyloxyphenol. This compound is then converted to 4,5-dimethyl-2-pentyloxyphenol through a series of reactions involving chlorination, deprotonation, and oxidation. The final step involves the reaction between 4,5-dimethyl-2-pentyloxyphenol and sulfonamide dimethylamine to form this compound.
Aplicaciones Científicas De Investigación
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been widely used in scientific research as an inhibitor of chloride channels and transporters. It has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, neuronal excitability, and muscle contraction. This compound has also been used to study the function of chloride transporters in the kidney, liver, and pancreas.
Propiedades
IUPAC Name |
N,N,4,5-tetramethyl-2-pentoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-7-8-9-19-14-10-12(2)13(3)11-15(14)20(17,18)16(4)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURJWVRZBMJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)
![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B604671.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)
![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)


![2-bromo-6-methoxy-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B604677.png)
![2-{[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604679.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604680.png)
![2-{4-nitrophenyl}-4-{[(4-methyl-1-piperazinyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B604684.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604685.png)
![Ethyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B604686.png)